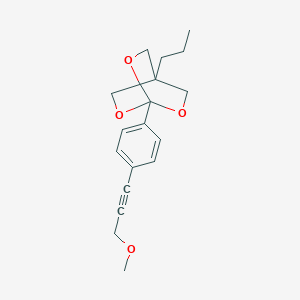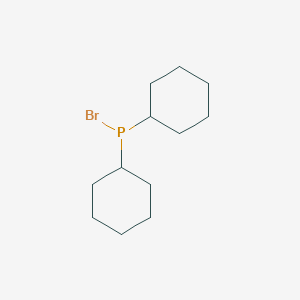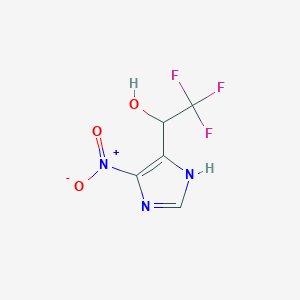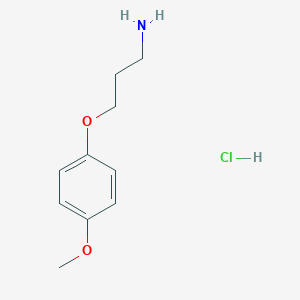
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride, also known as MPHP, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is a research chemical that is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This leads to the stimulant effects of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride, such as increased alertness, energy, and euphoria.
Biochemische Und Physiologische Effekte
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. At higher doses, 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride can cause hallucinations, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. It is also a potent stimulant that can be used to study the effects of other psychoactive substances. However, one limitation is that 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has a short half-life, which can make it difficult to study its long-term effects. Additionally, 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride. One area of interest is its potential therapeutic applications. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have antidepressant and anxiolytic effects in animal studies, which could make it a potential treatment for depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride on the brain and body. Finally, more research is needed to understand the potential risks and benefits of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride as a psychoactive substance.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride involves the reaction of 3-(4-methoxyphenoxy)propan-1-ol with hydrochloric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through a series of steps to obtain 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride hydrochloride. The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is often used as a reference compound in studies that investigate the effects of other psychoactive substances. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have stimulant effects on the central nervous system, similar to other amphetamines.
Eigenschaften
CAS-Nummer |
100840-60-6 |
|---|---|
Produktname |
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride |
Molekularformel |
C10H16ClNO2 |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
3-(4-methoxyphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-5-10(6-4-9)13-8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H |
InChI-Schlüssel |
FCKREKWZHYJHFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCN.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCN.Cl |
Synonyme |
3-(4-METHOXYPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



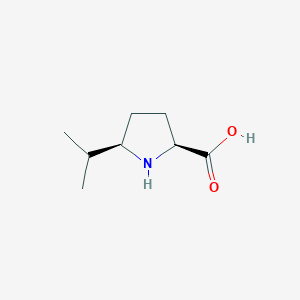
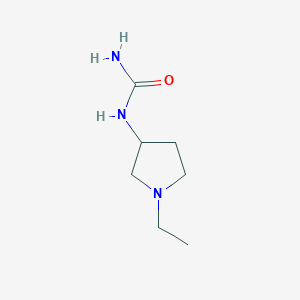
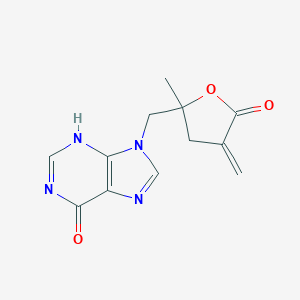
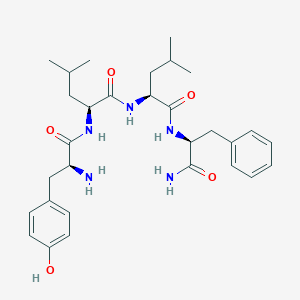
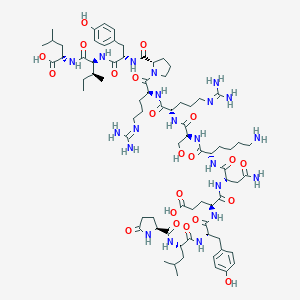
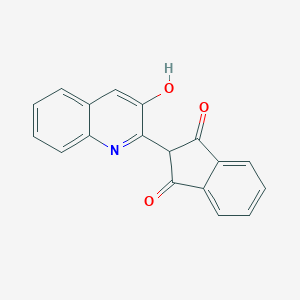
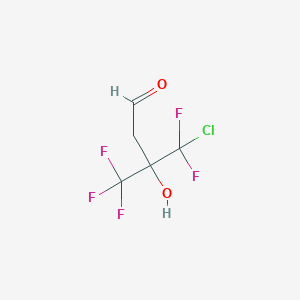
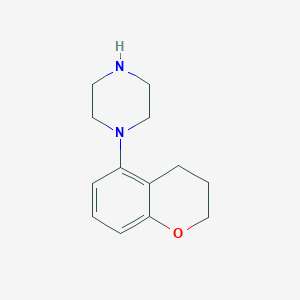


![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
